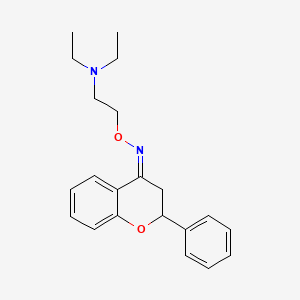
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is a complex organic compound with a unique structure that combines a benzopyranone core with an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime typically involves the following steps:
Formation of the Benzopyranone Core: This can be achieved through a hetero-Diels-Alder reaction involving Danishefsky’s diene and an appropriate aldehyde.
Introduction of the Oxime Group: The oxime group is introduced by reacting the benzopyranone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Group: This step involves the reaction of the oxime with diethylaminoethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted oximes.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their function . Additionally, the benzopyranone core can interact with various enzymes, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: A simpler compound with a similar core structure but lacking the oxime and diethylaminoethyl groups.
2,3-Dihydro-4H-pyran-4-one: Another related compound with a similar core but different functional groups.
Uniqueness
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is unique due to the combination of its benzopyranone core with an oxime and a diethylaminoethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
75393-00-9 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]oxyethanamine |
InChI |
InChI=1S/C21H26N2O2/c1-3-23(4-2)14-15-24-22-19-16-21(17-10-6-5-7-11-17)25-20-13-9-8-12-18(19)20/h5-13,21H,3-4,14-16H2,1-2H3/b22-19- |
Clave InChI |
LMYJPNHMAFXFBR-QOCHGBHMSA-N |
SMILES isomérico |
CCN(CC)CCO/N=C\1/CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCON=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


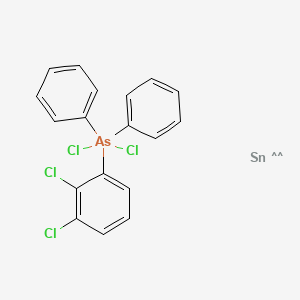
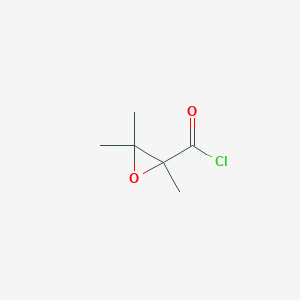
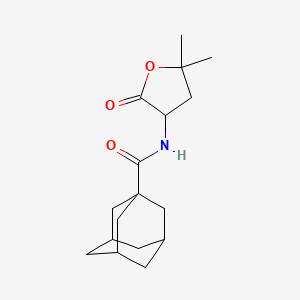
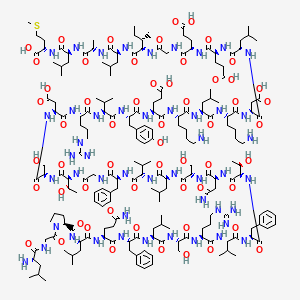
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
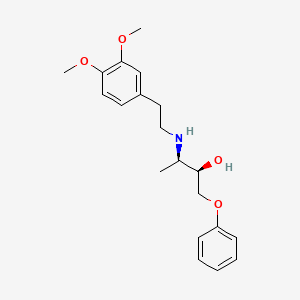
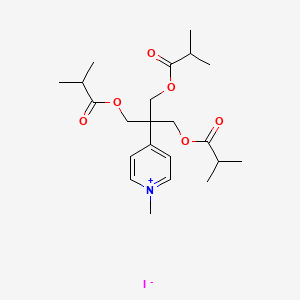
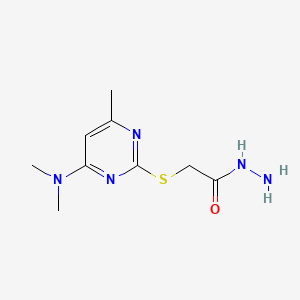
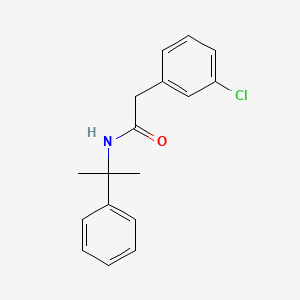
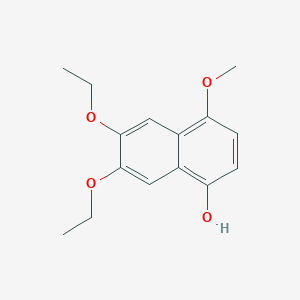
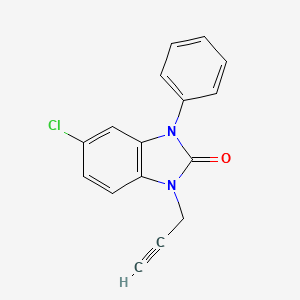
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)

